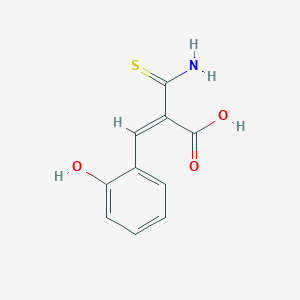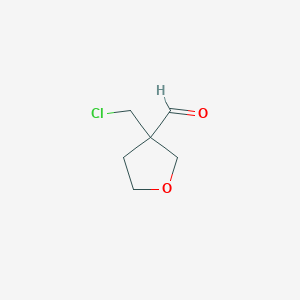
3-(Chloromethyl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C(_6)H(_9)ClO(_2) It features a five-membered oxolane ring substituted with a chloromethyl group and an aldehyde group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
-
Chloromethylation of Oxolane-3-carbaldehyde
Starting Material: Oxolane-3-carbaldehyde
Reagents: Chloromethylating agents such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Conditions: Typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
-
Industrial Production Methods
Batch Process: Involves the stepwise addition of reagents to a reaction vessel, allowing for controlled reaction conditions and high purity of the final product.
Continuous Flow Process: Utilizes a continuous stream of reactants through a reactor, offering advantages in scalability and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Products: Conversion of the aldehyde group to a carboxylic acid.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Products: Reduction of the aldehyde group to a primary alcohol.
-
Substitution
Reagents: Nucleophiles like sodium azide (NaN(_3)) or thiols.
Products: Substitution of the chloromethyl group with the nucleophile, forming azides or thioethers.
科学的研究の応用
Chemistry
Building Block in Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Bioconjugation: The aldehyde group can form Schiff bases with amines, making it useful in labeling and conjugation techniques.
Medicine
Pharmaceutical Intermediates: Potential precursor in the synthesis of pharmacologically active compounds.
Industry
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can enhance material properties.
作用機序
The reactivity of 3-(Chloromethyl)oxolane-3-carbaldehyde is primarily due to the presence of the electrophilic aldehyde and chloromethyl groups. These groups can undergo nucleophilic attack, leading to various chemical transformations. The aldehyde group can form imines or Schiff bases with amines, while the chloromethyl group can participate in substitution reactions with nucleophiles.
類似化合物との比較
Similar Compounds
-
3-(Bromomethyl)oxolane-3-carbaldehyde
- Similar structure but with a bromomethyl group instead of a chloromethyl group.
Comparison: Bromomethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
3-(Hydroxymethyl)oxolane-3-carbaldehyde
- Contains a hydroxymethyl group instead of a chloromethyl group.
Comparison: Hydroxymethyl group is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding, affecting its physical properties.
-
3-(Methoxymethyl)oxolane-3-carbaldehyde
- Features a methoxymethyl group.
Comparison: Methoxymethyl group is less reactive than the chloromethyl group but can act as a protecting group in organic synthesis.
Conclusion
3-(Chloromethyl)oxolane-3-carbaldehyde is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its reactivity, due to the presence of both aldehyde and chloromethyl groups, makes it a valuable intermediate in various chemical transformations. Understanding its preparation, reactions, and applications can aid in the development of new materials and pharmaceuticals.
特性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
3-(chloromethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(4-8)1-2-9-5-6/h4H,1-3,5H2 |
InChIキー |
VRTPSKUOOKSAFK-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


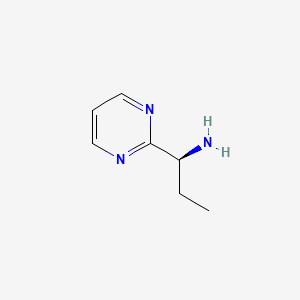
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
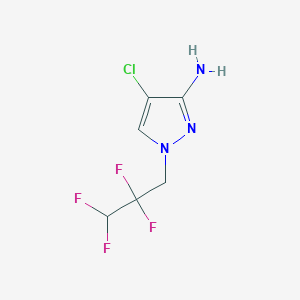

![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)
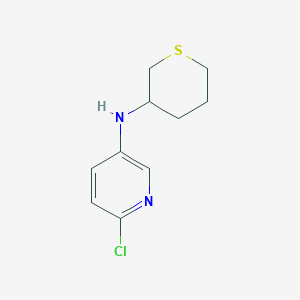
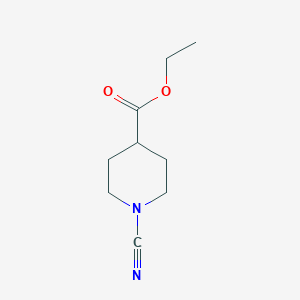
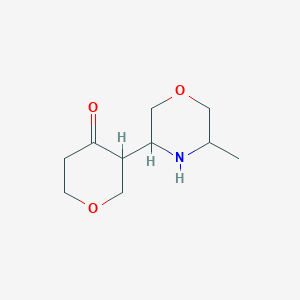

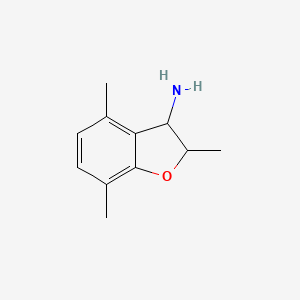
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)

